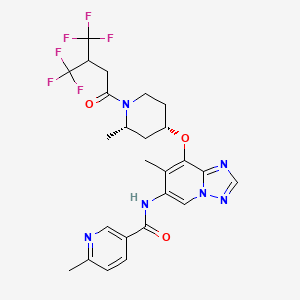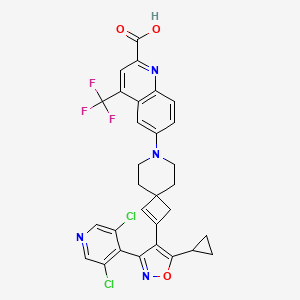
Unii-YO3W29IM33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-986318 is a potent nonbile acid farnesoid X receptor (FXR) agonist. It has been developed for the treatment of nonalcoholic steatohepatitis, a condition characterized by the accumulation of fat in the liver. BMS-986318 exhibits strong in vitro and in vivo activation of FXR, making it a promising candidate for further evaluation in clinical settings .
Méthodes De Préparation
The synthesis of BMS-986318 involves several steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of reagents such as cyclopropylamine, dichloropyridine, and isoxazole . Industrial production methods for BMS-986318 are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity.
Analyse Des Réactions Chimiques
BMS-986318 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
BMS-986318 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the activation of FXR and its downstream effects.
Biology: The compound is used to investigate the role of FXR in various biological processes, including lipid metabolism and inflammation.
Medicine: BMS-986318 is being evaluated for its potential therapeutic effects in treating nonalcoholic steatohepatitis and other liver diseases.
Mécanisme D'action
BMS-986318 exerts its effects by activating the farnesoid X receptor, a nuclear hormone receptor involved in regulating bile acid, lipid, and glucose metabolism. Upon activation, FXR modulates the expression of various genes involved in these metabolic pathways. The molecular targets of BMS-986318 include genes such as CYP7A1, which is involved in bile acid synthesis, and FGF15, which regulates bile acid homeostasis .
Comparaison Avec Des Composés Similaires
BMS-986318 is unique compared to other FXR agonists due to its nonbile acid structure. Similar compounds include:
Obeticholic acid: A synthetic FXR bile acid analog used for the treatment of primary biliary cholangitis.
GW4064: A synthetic FXR agonist used in research to study FXR activation and its effects.
BMS-986318 stands out due to its potent activation of FXR and favorable pharmacokinetic profile, making it a promising candidate for further development .
Propriétés
Numéro CAS |
2314378-09-9 |
|---|---|
Formule moléculaire |
C30H23Cl2F3N4O3 |
Poids moléculaire |
615.4 g/mol |
Nom IUPAC |
6-[2-[5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)-1,2-oxazol-4-yl]-7-azaspiro[3.5]non-2-en-7-yl]-4-(trifluoromethyl)quinoline-2-carboxylic acid |
InChI |
InChI=1S/C30H23Cl2F3N4O3/c31-20-13-36-14-21(32)25(20)26-24(27(42-38-26)15-1-2-15)16-11-29(12-16)5-7-39(8-6-29)17-3-4-22-18(9-17)19(30(33,34)35)10-23(37-22)28(40)41/h3-4,9-11,13-15H,1-2,5-8,12H2,(H,40,41) |
Clé InChI |
WPGAVSDZYIRUGE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C(=NO2)C3=C(C=NC=C3Cl)Cl)C4=CC5(C4)CCN(CC5)C6=CC7=C(C=C6)N=C(C=C7C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


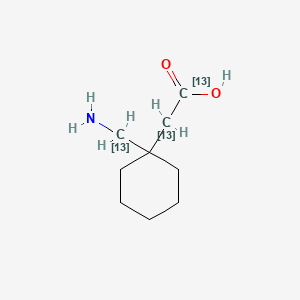



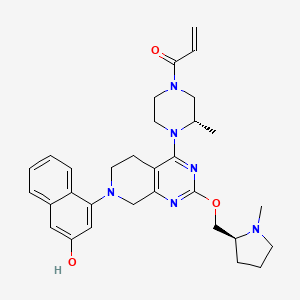

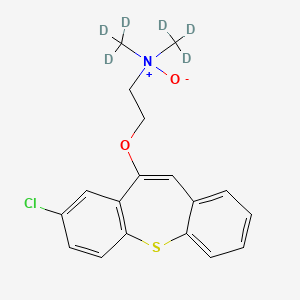
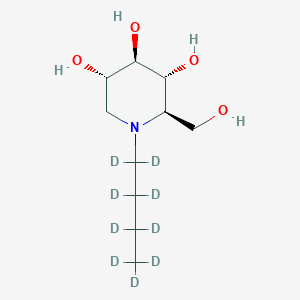
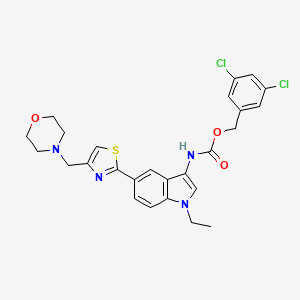
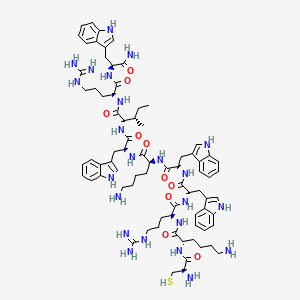
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)


